molecular formula C24H40Br2 B1612054 2,5-Bis(bromomethyl)-1,4-dioctylbenzene CAS No. 870704-21-5

2,5-Bis(bromomethyl)-1,4-dioctylbenzene

Cat. No.: B1612054
CAS No.: 870704-21-5
M. Wt: 488.4 g/mol
InChI Key: VITVDJKNJCFNBT-UHFFFAOYSA-N
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Description

2,5-Bis(bromomethyl)-1,4-dioctylbenzene is an organic compound characterized by the presence of bromomethyl groups attached to a benzene ring, along with dioctyl substituents. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(bromomethyl)-1,4-dioctylbenzene typically involves the bromination of 1,4-dioctylbenzene. This process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(bromomethyl)-1,4-dioctylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dioctylbenzene derivatives.

Scientific Research Applications

2,5-Bis(bromomethyl)-1,4-dioctylbenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(bromomethyl)-1,4-dioctylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as reactive sites for substitution reactions, while the dioctyl groups provide hydrophobic characteristics that influence the compound’s behavior in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar in structure but lacks the dioctyl groups.

    Benzyl Bromide: Contains a single bromomethyl group attached to a benzene ring.

Uniqueness: 2,5-Bis(bromomethyl)-1,4-dioctylbenzene is unique due to the presence of both bromomethyl and dioctyl groups, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in applications requiring specific hydrophobic and reactive characteristics.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dioctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40Br2/c1-3-5-7-9-11-13-15-21-17-24(20-26)22(18-23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITVDJKNJCFNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1CBr)CCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595297
Record name 1,4-Bis(bromomethyl)-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-21-5
Record name 1,4-Bis(bromomethyl)-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)-1-((2-hydroxyphenyl)(thiophen-2-yl)methyl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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